3-Bromo-5-(hidroximetil)fenol

Descripción general

Descripción

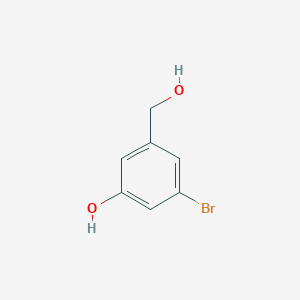

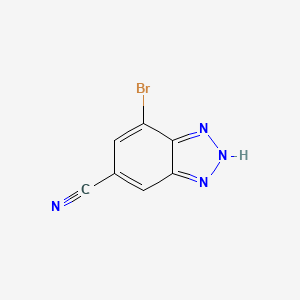

3-Bromo-5-(hydroxymethyl)phenol is an organic compound with the CAS Number: 1020336-51-9 . It has a molecular weight of 203.04 and its IUPAC name is 3-bromo-5-(hydroxymethyl)phenol . It is in powder form .

Synthesis Analysis

The synthesis of bromophenols, including 3-Bromo-5-(hydroxymethyl)phenol, is typically achieved through the electrophilic halogenation of phenol with bromine . A specific synthesis method for a similar compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, involves the use of borane-methyl sulfide complex, 3-bromo-5-hydroxybenzoic acid, and trimethyl borate .Molecular Structure Analysis

The InChI code for 3-Bromo-5-(hydroxymethyl)phenol is 1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 . This indicates that the compound has a benzene ring with a bromine atom and a hydroxymethyl group attached to it .Chemical Reactions Analysis

Bromophenols, including 3-Bromo-5-(hydroxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also be used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

3-Bromo-5-(hydroxymethyl)phenol is a powder with a molecular weight of 203.04 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 3-Bromo-5-(hidroximetil)fenol, centrándose en aplicaciones únicas:

Síntesis de Compuestos Heterocíclicos

El this compound sirve como intermedio en la síntesis de varios compuestos heterocíclicos, que son cruciales en los productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas .

Producción de Calixarenos

Este compuesto se utiliza en la producción de calixarenos, que son grandes moléculas cíclicas con aplicaciones potenciales en intercambio iónico, transporte iónico y como sensores .

Complejos de Transferencia de Carga

Actúa como intermedio para metaloquinonas estables utilizadas en complejos de transferencia de carga, que son significativas en el estudio de las propiedades electrónicas de las moléculas .

Catálisis en Polimerización

Los complejos de trisfenol de titanio, derivados del this compound, se utilizan como sistemas catalíticos en reacciones de polimerización de apertura de anillo .

Agentes Anticancerígenos y Antimicrobianos

Las bencilaptáminas, que muestran una actividad anticancerígena y antimicrobiana significativa, se sintetizan utilizando este compuesto como intermedio .

Antagonistas del Receptor 3 de Quimiocina CC

Los derivados de N-(ureidoalquil)bencil-piperidina, que sirven como antagonistas selectivos del receptor 3 de quimiocina CC, se preparan utilizando this compound .

Inhibición de Caspasa para Aplicaciones Terapéuticas

Los análogos de sulfonamida con actividades de inhibición de Caspasa 3/7, potencialmente útiles en aplicaciones terapéuticas, se sintetizan a partir de este compuesto .

Reacción de Acoplamiento Suzuki-Miyaura

Se utiliza en la reacción de acoplamiento Suzuki-Miyaura, un método ampliamente utilizado para formar enlaces carbono-carbono en la síntesis orgánica .

Mecanismo De Acción

Target of Action

Brominated phenols are generally known to interact with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

It’s worth noting that brominated phenols can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Brominated phenols are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Brominated phenols are known to exhibit various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . The hydroxy group of 3-Bromo-5-(hydroxymethyl)phenol is capable of undergoing nucleophilic substitution and Mitsunobu reactions . The bromo-group is well-suited for metal-catalysed cross-coupling reactions .

Cellular Effects

Indole derivatives, which are structurally related to phenolic compounds, have been shown to play a significant role in cell biology . They have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-5-(hydroxymethyl)phenol is not well established. It is known that bromophenols can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that phenolic compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phenolic compounds can be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-bromo-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQASJNBXHBOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301763 | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020336-51-9 | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020336-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)